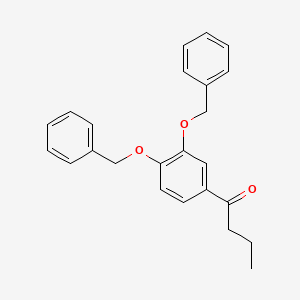

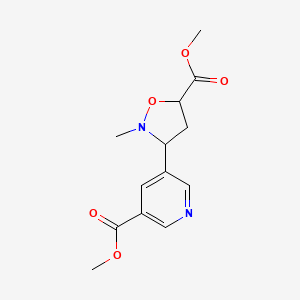

N-Acetyl-S-(2,4-dimethylphenyl)-L-cysteine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-Acetyl-S-(2,4-dimethylphenyl)-L-cysteine (NADPC) is a synthetic compound that has been used in a variety of scientific research applications. It is a derivative of the amino acid cysteine and is a valuable tool in studying the biochemical and physiological effects of cysteine in living organisms.

Applications De Recherche Scientifique

Antioxidant and Anti-inflammatory Applications

NAC, a derivative of the amino acid L-cysteine, is recognized for its potent antioxidant properties, acting as a precursor to glutathione (GSH), a critical antioxidant in the body. This function is essential in reducing oxidative stress and restoring redox balance within cells, which is pivotal in managing conditions such as cystic fibrosis (CF), liver diseases, and potentially in the mitigation of psychiatric disorders and cognitive decline associated with aging. The molecule's antioxidant capability plays a crucial role in CF airway inflammation, highlighting its importance in redox imbalance and the eradication of biofilms resulting from airway infections, particularly those caused by Pseudomonas aeruginosa (Guerini et al., 2022).

Therapeutic Research and Clinical Practice

In the context of liver diseases, oxidative stress and inflammation are significant pathogenetic events. NAC's role in attenuating markers of inflammation and oxidative stress (OS) in hepatic damage has been widely studied. Its supplementation has shown satisfactory outcomes in various experimental and clinical settings, emphasizing the need for further clinical research to establish clear guidelines for its application in medical practice (Andrade et al., 2015).

Biochemical Functions and Mechanisms of Action

Exploring NAC's biochemical functions and its impact on cellular and molecular levels offers insights into its therapeutic potential. Its ability to modulate glutamatergic, neurotropic, and inflammatory pathways suggests applications beyond being merely a precursor to glutathione. These mechanisms underlie the observed benefits in treating addiction, compulsive and grooming disorders, schizophrenia, and bipolar disorder, presenting NAC as a promising agent in psychiatric research (Dean et al., 2011).

Propriétés

IUPAC Name |

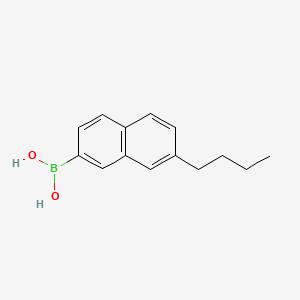

(2R)-2-acetamido-3-(2,4-dimethylphenyl)sulfanylpropanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO3S/c1-8-4-5-12(9(2)6-8)18-7-11(13(16)17)14-10(3)15/h4-6,11H,7H2,1-3H3,(H,14,15)(H,16,17)/t11-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVCYMYXCWXLIDZ-NSHDSACASA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)SCC(C(=O)O)NC(=O)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=C(C=C1)SC[C@@H](C(=O)O)NC(=O)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30676237 |

Source

|

| Record name | N-Acetyl-S-(2,4-dimethylphenyl)-L-cysteine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30676237 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.35 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Acetyl-S-(2,4-dimethylphenyl)-L-cysteine | |

CAS RN |

581076-69-9 |

Source

|

| Record name | N-Acetyl-S-(2,4-dimethylphenyl)-L-cysteine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30676237 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![rac 1-[3,4-(Dibenzyloxy)phenyl]-2-[(diphenylmethyl)amino]-1-butanone Hydrochloride](/img/structure/B565225.png)

![rac 1-[3,4-(Dibenzyloxy)phenyl]-2-bromo-1-butanone](/img/structure/B565226.png)